molecular formula C18H18ClN5O B2636734 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899972-77-1

5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2636734
CAS RN: 899972-77-1
M. Wt: 355.83
InChI Key: IYJCKRAWNJNTSW-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as CBMT, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CBMT is a triazole derivative that exhibits a unique chemical structure and has been found to possess various biological activities.

Scientific Research Applications

Molecular Structure and Synthesis

The compound 5-amino-N-(4-chlorobenzyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is part of a broader family of 1,2,4-triazole derivatives, which have been synthesized and characterized for their structural properties. For instance, Yilmaz et al. (2005) describe the synthesis of similar triazole derivatives, emphasizing the molecules' planarity and intermolecular hydrogen bonding, which could be relevant for understanding the compound's chemical behavior and potential applications in material science or pharmaceuticals (Yilmaz, Kazak, Ağar, Kahveci, & Guven, 2005).

Antimicrobial Activities

A significant area of research involving 1,2,3-triazole derivatives, including compounds similar to the one of interest, focuses on their antimicrobial properties. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, finding some compounds with good or moderate activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antimicrobial Agent Development

Further expanding on antimicrobial research, Pokhodylo et al. (2021) synthesized and evaluated a series of 1H-1,2,3-triazole-4-carboxamides for their activities against primary pathogens including Gram-positive and Gram-negative bacteria, as well as fungal strains. This study highlights the potential of 1,2,3-triazole derivatives in developing selective antimicrobial agents, potentially including the specific compound of interest (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).

Electronic and Spectroscopic Analysis

In addition to antimicrobial applications, research by Beytur and Avinca (2021) on heterocyclic triazole derivatives, including spectroscopic and electronic analysis using DFT calculations, indicates the potential use of these compounds in materials science, particularly in designing molecules with desired electronic and optical properties (Beytur & Avinca, 2021).

properties

IUPAC Name

5-amino-N-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12-2-4-14(5-3-12)11-24-17(20)16(22-23-24)18(25)21-10-13-6-8-15(19)9-7-13/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJCKRAWNJNTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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